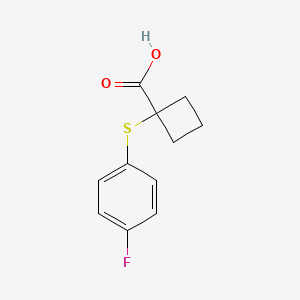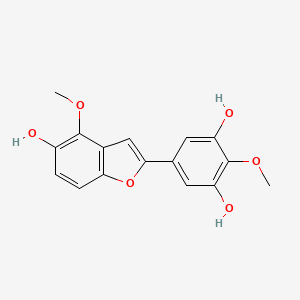![molecular formula C22H24N2 B13072204 4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline](/img/structure/B13072204.png)
4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline is an organic compound with the molecular formula C23H26N2. This compound is known for its unique structure, which includes multiple aromatic rings and amino groups. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment and reagents to control the reaction environment.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline include:
- 2-(2-(2-amino-4-methylphenyl)ethyl)-5-methylphenylamine
- 4-[1-(4-amino-3-methylphenyl)cyclohexyl]-2-methylphenylamine
- N-(2,5-dimethylphenyl)-4-{4-[(3,4-dioxo-3,4-dihydro-1-naphthalenyl)amino]phenyl}-2,4-dioxobutanamide .
Uniqueness
What sets this compound apart is its specific arrangement of aromatic rings and amino groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C22H24N2 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline |
InChI |
InChI=1S/C22H24N2/c1-13-9-17(10-14(2)21(13)23)19-7-5-6-8-20(19)18-11-15(3)22(24)16(4)12-18/h5-12H,23-24H2,1-4H3 |
Clé InChI |
KPWYVTWODIXTKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1N)C)C2=CC=CC=C2C3=CC(=C(C(=C3)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


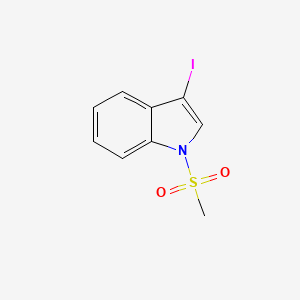
![5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13072123.png)
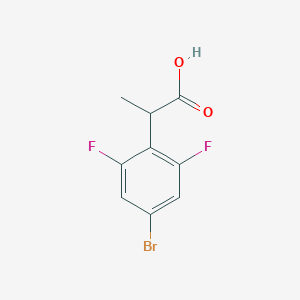
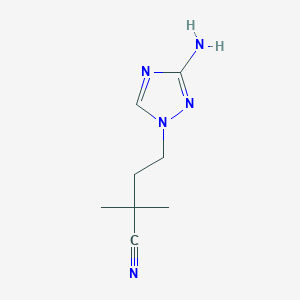
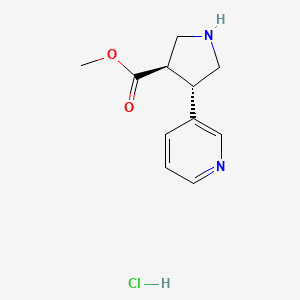
![(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol](/img/structure/B13072142.png)
![3-[(3,5-Dimethylcyclohexyl)oxy]azetidine](/img/structure/B13072150.png)

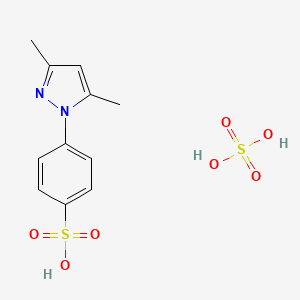
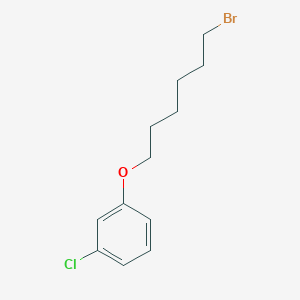
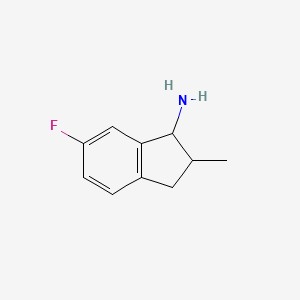
![3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal](/img/structure/B13072163.png)
